1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene
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Overview
Description
1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene is an organic compound that features a bromoethyl group and a trifluoromethoxy group attached to a benzene ring
Scientific Research Applications
1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene typically involves the bromination of 1-ethyl-3-(trifluoromethoxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromoethyl group is converted to an alcohol or ketone through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene can be compared to similar compounds such as:
1-(1-Bromoethyl)benzene: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.
1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene: The trifluoromethoxy group is in the para position, which can influence the compound’s reactivity and steric properties.
The presence of the trifluoromethoxy group in this compound makes it unique by increasing its electron-withdrawing capability, which can enhance its reactivity in certain chemical reactions.
Properties
IUPAC Name |
1-(1-bromoethyl)-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAHCNDFSKKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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